An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrole
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2-Hydroxyethyl)pyrrole (CAS No. 6719-02-4), a versatile heterocyclic compound with applications in organic synthesis, materials science, and pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields requiring a detailed understanding of this molecule.
Physicochemical Properties
1-(2-Hydroxyethyl)pyrrole, also known as 2-(1H-pyrrol-1-yl)ethan-1-ol, is a colorless to reddish-green clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a hydroxyl group imparts polarity to the molecule, influencing its solubility and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 6719-02-4 | N/A |
| Molecular Formula | C₆H₉NO | N/A |
| Molecular Weight | 111.14 g/mol | N/A |
| Appearance | Colorless to red to green clear liquid | N/A |
| Boiling Point | 215 °C | N/A |
| Density | 1.06 g/cm³ | N/A |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of 1-(2-Hydroxyethyl)pyrrole
A definitive, detailed experimental protocol for the synthesis of 1-(2-Hydroxyethyl)pyrrole was not found in the reviewed literature. However, the most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethanolamine.
Generalized Experimental Protocol: Paal-Knorr Synthesis
The following is a generalized procedure for the synthesis of an N-substituted pyrrole, which can be adapted for the preparation of 1-(2-Hydroxyethyl)pyrrole. The typical 1,4-dicarbonyl precursor used for the synthesis of an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.
Materials:
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2,5-Dimethoxytetrahydrofuran
-
Ethanolamine
-
Acetic acid (or another suitable acidic catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran in a suitable solvent such as ethanol.
-
Add ethanolamine to the solution, typically in a slight molar excess.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, which may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(2-Hydroxyethyl)pyrrole.
Synthesis Workflow Diagram
Caption: Generalized workflow for the Paal-Knorr synthesis of 1-(2-Hydroxyethyl)pyrrole.
Chemical Reactivity
The chemical reactivity of 1-(2-Hydroxyethyl)pyrrole is dictated by the pyrrole ring and the pendant hydroxyl group.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[5] Due to the nitrogen lone pair delocalization into the ring, pyrrole is significantly more reactive than benzene.
-
Electrophilic Aromatic Substitution: N-substituted pyrroles undergo electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[6] The substitution typically occurs at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate compared to substitution at the C3 and C4 positions (β-positions).[6] Strong acids should be avoided as they can lead to polymerization of the pyrrole ring.[6]
-
Reactivity with Aldehydes and Ketones: In the presence of an acid catalyst, pyrroles can condense with aldehydes and ketones.[7]
-
Oxidation: The electron-rich nature of the pyrrole ring makes it sensitive to oxidation, which can lead to polymerization or decomposition.[7]
Reactivity of the Hydroxyl Group
The primary hydroxyl group in 1-(2-Hydroxyethyl)pyrrole can undergo typical reactions of alcohols, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to allow for nucleophilic substitution reactions.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), and signals for the ethyl group protons (two triplets) and the hydroxyl proton (a broad singlet). The protons on the carbon adjacent to the nitrogen will be shifted downfield compared to those adjacent to the oxygen. |
| ¹³C NMR | Four distinct signals for the pyrrole ring carbons and two signals for the ethyl group carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H and C=C stretching frequencies for the aromatic pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the ethyl group. |
Applications
1-(2-Hydroxyethyl)pyrrole is a valuable building block in several areas of research and development:
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Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]
-
Materials Science: The bifunctional nature of the molecule (aromatic ring and hydroxyl group) makes it a useful monomer for the synthesis of specialty polymers and conductive polymers.[1]
-
Organic Synthesis: It is used as an intermediate in the preparation of a variety of substituted pyrroles and other heterocyclic systems.[1]
Safety and Handling
Detailed safety and handling information for 1-(2-Hydroxyethyl)pyrrole is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Given the reactivity of the pyrrole ring, it should be stored away from strong acids and oxidizing agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 7. taylorfrancis.com [taylorfrancis.com]
